6-Hydroxy-4-methylcoumarin
Overview
Description
6-Hydroxy-4-methylcoumarin is an organic compound with the molecular formula C10H8O3 . It is one of the coumarin compounds, which have various pharmacological activities and can be used in the production of medicine . It has been found to have anticancer activity .
Synthesis Analysis
6-Hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin has been synthesized and characterized by CHN elemental analysis, FTIR,¹H-NMR-spectroscopy, and mass-spectral data . The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-4-methylcoumarin is characterized by a molecular weight of 176.17 g/mol and a monoisotopic mass of 176.047348 Da . The IUPAC name for this compound is 6-hydroxy-4-methylchromen-2-one .Chemical Reactions Analysis
4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction . It may also be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .Physical And Chemical Properties Analysis
6-Hydroxy-4-methylcoumarin has a molecular weight of 176.17 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0, an exact mass of 176.047344113 g/mol, and a monoisotopic mass of 176.047344113 g/mol .Scientific Research Applications
Medicinal Applications : Coumarins, including 6-Hydroxy-4-methylcoumarin, are widely used in medicinal applications. The design and synthesis of new coumarin derivatives are ongoing to develop new drugs. For instance, 6-ethoxy-4-methylcoumarin has been studied for its cytotoxic and antioxidant properties (Çelikezen et al., 2020).
Antioxidant Activity : Several studies have focused on the antioxidant properties of 4-methylcoumarins. These compounds have been found to possess activities comparable to known antioxidants, like Trolox (Ćavar et al., 2009), and exhibit significant radical scavenging and lipid peroxidation inhibition properties (Tyagi et al., 2005).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new amino and acetyl amino-4-methylcoumarins, highlighting their antioxidant activity and potential for therapeutic applications (Tyagi et al., 2005). Another study focused on synthesizing novel 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin substituted metallophthalocyanines with potential applications in photodynamic therapy (Özdemir et al., 2019).
Anticancer Activity : Some studies have investigated the anticancer properties of 4-methylcoumarin derivatives. For example, research on 27 coumarin derivatives, mostly with a 4-methyl moiety, found significant cytotoxic effects on various human cancer cell lines (Miri et al., 2016).
Antifouling and Antifungal Activities : Green-synthesized 7-hydroxy-4-methylcoumarin has been evaluated for its antifouling properties, showing effectiveness in inhibiting both the settlement and byssogenesis of mussels (Pérez et al., 2016). Another study isolated coumarin derivatives from a mangrove endophytic fungus, showing significant antifungal activities against various plant pathogenic fungi (Li et al., 2017).
Chemopreventive Properties : Some 4-methylcoumarins have been reported to effectively inhibit DNA binding by carcinogens, illustrating their potential role in chemoprevention (Raj et al., 1996).
Inhibition of Neutrophil Activation : Derivatives of 4-methylcoumarin have been found to inhibit the generation of reactive oxygen species in human neutrophils, indicating potential applications in treating inflammatory diseases mediated by increased neutrophil activation (Kabeya et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHWRSITUYICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178404 | |
Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-methylcoumarin | |
CAS RN |
2373-31-1 | |
Record name | 6-Hydroxy-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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